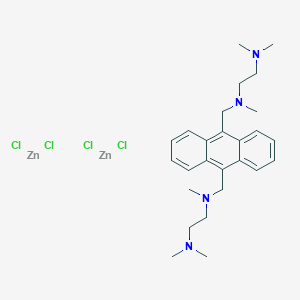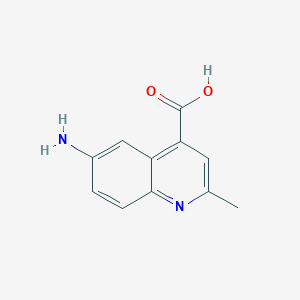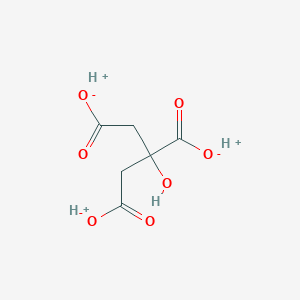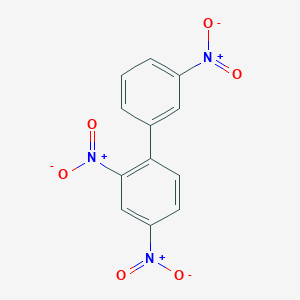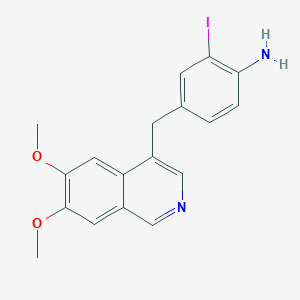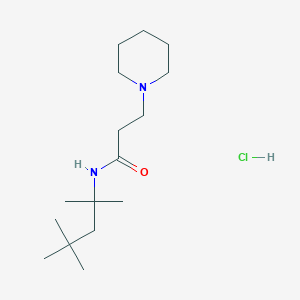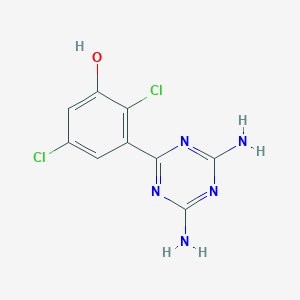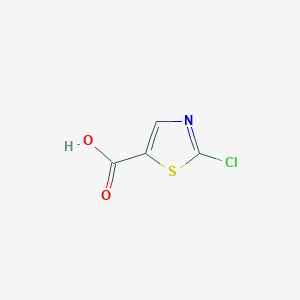
Tyrosyl-tyrosyl-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tyrosyl-tyrosyl-phenylalanine (YYP) is a tripeptide that is composed of tyrosine, phenylalanine, and another tyrosine molecule. It is a peptide that has been studied for its potential use in scientific research due to its unique properties and structure.
Wissenschaftliche Forschungsanwendungen
Electrochemical Sensors and Biosensors
Tyrosyl-tyrosyl-phenylalanine plays a role in electrochemical sensors and biosensors, especially in the detection of phenylalanine, an amino acid essential for human health. These sensors have applications in monitoring genetic disorders like phenylketonuria, where the accumulation of phenylalanine can lead to serious health issues (Dinu & Apetrei, 2020).
Aromatic Amino Acid Hydroxylation
Phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase, which are involved in the hydroxylation of aromatic amino acids, are crucial in converting phenylalanine to tyrosine and subsequently to catecholamine neurotransmitters. These processes are significant in understanding various metabolic pathways and genetic disorders like phenylketonuria (Fitzpatrick, 2003).
Signaling and Enzymatic Reactions
The role of tyrosyl phosphorylation in signaling pathways is essential, as seen in the insulin receptor's mechanism. Studies involving mutations of tyrosyl residues to phenylalanine have helped understand the transmission of insulin signals and the functioning of biological receptors (White et al., 1988).
Metabolic Pathways in Plants and Microorganisms
The conversion of phenylalanine to tyrosine is a key step in various metabolic pathways in plants and microorganisms. Understanding these pathways, such as the production of aromatic amino acids and their derivatives, is vital for agricultural and medicinal applications (Maeda, Yoo, & Dudareva, 2011).
Genetic Disorders and Metabolism
Research on phenylalanine and tyrosine metabolism is crucial in understanding and managing inherited metabolic disorders like phenylketonuria. This involves studying enzyme activities and metabolic pathways that are disrupted in these conditions (van Wegberg et al., 2017).
Eigenschaften
CAS-Nummer |
108322-11-8 |
|---|---|
Produktname |
Tyrosyl-tyrosyl-phenylalanine |
Molekularformel |
C27H29N3O6 |
Molekulargewicht |
491.5 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C27H29N3O6/c28-22(14-18-6-10-20(31)11-7-18)25(33)29-23(15-19-8-12-21(32)13-9-19)26(34)30-24(27(35)36)16-17-4-2-1-3-5-17/h1-13,22-24,31-32H,14-16,28H2,(H,29,33)(H,30,34)(H,35,36)/t22-,23-,24-/m0/s1 |
InChI-Schlüssel |
TYGHOWWWMTWVKM-HJOGWXRNSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |
SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=C(C=C3)O)N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=C(C=C3)O)N |
Andere CAS-Nummern |
108322-11-8 |
Sequenz |
YYF |
Synonyme |
Tyr-Tyr-Phe tyrosyl-tyrosyl-phenylalanine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



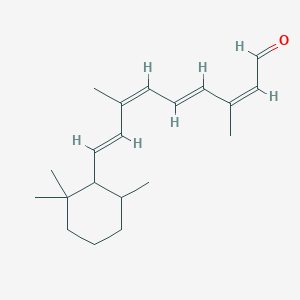
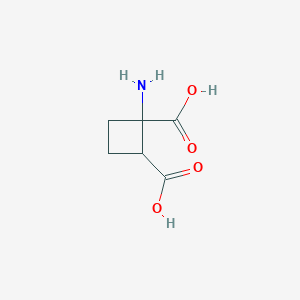
![2-[6-(4-Chlorophenoxy)hexyl]oxirane-2-carboxylic acid](/img/structure/B11939.png)
